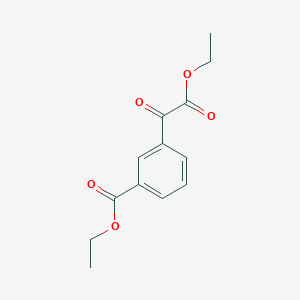

Ethyl 2,5-dimethoxybenzoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

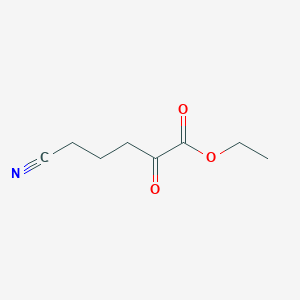

The synthesis of Ethyl 2,5-dimethoxybenzoylformate involves several steps. The reaction conditions include the use of aluminum (III) chloride in dichloromethane at 0 - 20°C for 2 hours . The yield of the reaction is around 44% .Molecular Structure Analysis

The molecular formula of Ethyl 2,5-dimethoxybenzoylformate is C12H14O5 . The molecular weight is 238.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,5-dimethoxybenzoylformate include a molecular formula of C12H14O5 and a molecular weight of 238.24 . Further details about its physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Application

Ethyl 2,5-dimethoxybenzoylformate, as a derivative of dimethoxybenzaldehyde, plays a crucial role in the synthesis of various compounds. A notable example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involves multiple steps, starting from commercially available compounds and leading to a product with high purity, highlighting the importance of ethyl 2,5-dimethoxybenzoylformate in pharmaceutical manufacturing (Kucerovy et al., 1997).

Role in Antimicrobial Activity

The compound also finds application in the field of antimicrobial research. For instance, derivatives like ethyl 3,5-dimethoxy-2-propionylbenzoate have been isolated from marine-derived fungi and shown to exhibit inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus. Such findings underscore the potential of ethyl 2,5-dimethoxybenzoylformate derivatives in developing new antimicrobial agents (Wang et al., 2017).

Chemical Transformations and Applications

Chemical transformations involving ethyl 2,5-dimethoxybenzoylformate derivatives are integral to the synthesis of various compounds. For instance, the ring expansion and cyclization of certain derivatives have been studied, leading to new carboxylates and carboxanilides with potential application in various fields, including medicinal chemistry (Khalaj & Adibpour, 2008).

Fluorescent Probes for Carbon Dioxide Monitoring

Furthermore, ethyl 2,5-dimethoxybenzoylformate derivatives have been utilized in the development of fluorescent probes for detecting low levels of carbon dioxide. This application is particularly relevant in medical and biological settings, offering a novel method for real-time and quantitative detection of CO2 (Wang et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-7-8(15-2)5-6-10(9)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXDELRBPYIPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641288 |

Source

|

| Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-dimethoxybenzoylformate | |

CAS RN |

911047-42-2 |

Source

|

| Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.